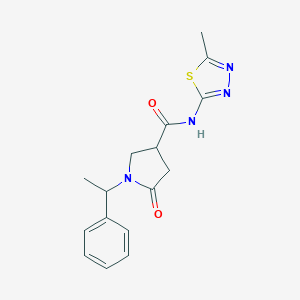
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has been found to have various biochemical and physiological effects. For example, this compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which may contribute to its neuroprotective effects. It has also been found to modulate the activity of ion channels such as voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse range of molecular targets and biochemical and physiological effects make it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide. One direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of its potential as a tool for studying the molecular mechanisms underlying various physiological processes such as synaptic transmission and ion channel regulation. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings.
Synthesis Methods
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 1-(1-phenylethyl)pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
properties
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide |
|---|---|
Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2S/c1-10(12-6-4-3-5-7-12)20-9-13(8-14(20)21)15(22)17-16-19-18-11(2)23-16/h3-7,10,13H,8-9H2,1-2H3,(H,17,19,22) |
InChI Key |
HQZGOENDBSCGOT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)

![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)





![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)

